2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone
Overview
Description
2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone is a chemical compound with the CAS Number: 545354-16-3 . It has a molecular weight of 316.23 and a molecular formula of C15H19Cl2NO2 . The compound is a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19Cl2NO2/c1-10-5-3-4-8-18 (10)15 (19)11 (2)20-14-7-6-12 (16)9-13 (14)17/h6-7,9-11H,3-5,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 316.23 and a molecular formula of C15H19Cl2NO2 . The storage temperature is +4C .Scientific Research Applications
Herbicidal Applications
2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone, as a derivative of dichlofop-methyl, shows potential in herbicidal applications. It is effective in controlling wild oat in wheat, functioning as a strong auxin antagonist. The compound inhibits auxin-stimulated elongation in oat and wheat coleoptile segments, suggesting a mode of action that interferes with plant hormone signaling pathways. Additionally, its metabolite, dichlofop, exhibits a different mechanism, inhibiting root growth in susceptible plants like wild oat without affecting wheat. This dual mechanism of action contributes to its herbicidal effectiveness (Shimabukuro et al., 1978).
Local Anesthetic Properties
The compound demonstrates structural similarities with local anesthetic drugs like falicaine hydrochloride and dyclonine hydrochloride. These drugs have been characterized for their thermal properties, vibrational spectroscopy, and solid-state characteristics. Understanding the structural and physical characteristics of such compounds can inform the development of more effective and stable anesthetic formulations (Schmidt, 2005).
Synthetic Chemistry
In synthetic chemistry, the compound is relevant for creating various chemical structures. For example, reactions involving derivatives of cyclopropane with phenols, alcohols, or thiophenol can yield diverse products, including 1,1-bis(aryloxy)-2-methylenecyclopropanes. The reaction conditions and structure of the heteronucleophile significantly influence the products formed. This highlights the compound's role in facilitating diverse synthetic pathways (Jończyk & Kmiotek-Skarżyńska, 1992).
Pharmaceutical Research
In the field of pharmaceuticals, the compound's analogs have shown potential as hypolipidemic agents. They inhibit key enzymes in glycerolipid biosynthesis, reducing glycerolipid production and serum triglyceride levels. This suggests their potential use in treating conditions related to lipid metabolism disorders (Lamb et al., 1977).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-methylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-10-5-3-4-8-18(10)15(19)11(2)20-14-7-6-12(16)9-13(14)17/h6-7,9-11H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLJIJRQNDNTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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